((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

mammalian toxicology acute oral LD50 pyrethroid safety profiling

The compound ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate (CAS 65295-49-0), commonly known as brofenvalerate or bromfenvalerate, is a synthetic pyrethroid insecticide belonging to the isovalerate ester subclass. It is a structural analogue of fenvalerate in which a bromine atom replaces the hydrogen at the para position of the alcohol-side phenoxy ring, yielding the molecular formula C₂₅H₂₁BrClNO₃ and a molecular mass of 498.80 Da.

Molecular Formula C25H21BrClNO3
Molecular Weight 498.8 g/mol
CAS No. 65295-49-0
Cat. No. B1266001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
CAS65295-49-0
Molecular FormulaC25H21BrClNO3
Molecular Weight498.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br
InChIInChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3
InChIKeyMFJPBJVWUYEEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brofenvalerate (CAS 65295-49-0): A Brominated Pyrethroid Ester Insecticide–Acaricide for Procurement Evaluation


The compound ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate (CAS 65295-49-0), commonly known as brofenvalerate or bromfenvalerate, is a synthetic pyrethroid insecticide belonging to the isovalerate ester subclass [1]. It is a structural analogue of fenvalerate in which a bromine atom replaces the hydrogen at the para position of the alcohol-side phenoxy ring, yielding the molecular formula C₂₅H₂₁BrClNO₃ and a molecular mass of 498.80 Da . Brofenvalerate acts as a sodium channel modulator with broad-spectrum, non-systemic contact and stomach action, and is classified under IRAC MoA Group 3A [1]. It is distinguished from many in-class pyrethroids by its dual insecticidal and acaricidal activity profile and its markedly low acute mammalian toxicity [2].

Why Fenvalerate and Other Pyrethroid Esters Cannot Substitute Brofenvalerate (CAS 65295-49-0) Without Quantitative Justification


Although brofenvalerate shares the 2-(4-chlorophenyl)-3-methylbutanoate acid moiety and cyanobenzyl ester backbone with fenvalerate, the single-atom substitution of bromine for hydrogen on the alcohol-side phenoxy ring introduces quantifiable differences in mammalian toxicity, target-spectrum breadth, and environmental degradation kinetics that preclude direct interchangeability [1]. Regulatory and field-use data demonstrate that brofenvalerate's acute oral LD₅₀ in rats exceeds 10,000 mg kg⁻¹, whereas fenvalerate's is reported at approximately 451 mg kg⁻¹, representing a greater than 22-fold difference in acute hazard classification [2]. Furthermore, degradation studies on pyrethroid analogues have established that replacement of chlorine with bromine retards abiotic and biotic degradation rates, meaning that environmental persistence and residue profiles differ meaningfully between these structural neighbours [3]. Consequently, procurement decisions, formulation adjustments, and risk assessments based on fenvalerate data cannot be reliably extrapolated to brofenvalerate without empirical verification.

Quantitative Differentiation Evidence for Brofenvalerate (CAS 65295-49-0) Against Closest Structural and Functional Analogues


Acute Mammalian Oral Toxicity: Brofenvalerate vs. Fenvalerate – Greater than 22-Fold Difference in Rat LD₅₀

Brofenvalerate exhibits substantially lower acute oral mammalian toxicity compared to its direct structural parent fenvalerate. Brofenvalerate's rat acute oral LD₅₀ is reported as >10,000 mg kg⁻¹, categorising it as a low-toxicity (Class IV / 'unlikely to present acute hazard') substance under standard pesticide classification schemes [1]. In contrast, fenvalerate's rat acute oral LD₅₀ is 451 mg kg⁻¹, placing it in the moderate-toxicity category (WHO Class II) [2]. This difference exceeds 22-fold and has direct implications for occupational exposure risk assessment, formulation handling requirements, and regulatory registration in jurisdictions where acute mammalian toxicity thresholds determine product eligibility.

mammalian toxicology acute oral LD50 pyrethroid safety profiling

Acaricidal Efficacy Differentiation: Brofenvalerate Demonstrates 30-Day Residual Control of Citrus Red Mite (Panonychus citri)

Brofenvalerate is distinguished from fenvalerate by robust, field-validated acaricidal activity. While fenvalerate is also labelled as an acaricide, brofenvalerate's 20% emulsifiable concentrate (EC) formulation has been specifically documented to achieve control of citrus red mite (Panonychus citri) with a residual efficacy period of up to 30 days under field conditions, compared to the typical 15-day persistence reported for general insect pests [1]. This extended acaricidal duration is attributed, at the class level, to the presence of the bromine substituent on the alcohol-side phenoxy ring, which retards metabolic and environmental degradation relative to the non-brominated fenvalerate scaffold [2]. In practical use, brofenvalerate 20% EC is applied at 1,000–5,000× dilution for mite control on citrus [1].

acaricide citrus red mite residual efficacy

Forestry Field Efficacy: 96.5%–100% Control of Dendrolimus punctatus Larvae with Brofenvalerate

Brofenvalerate has been specifically validated in forestry pest management through both ground-based and aerial application trials against Masson's pine caterpillar (Dendrolimus punctatus). In forest-floor spray trials, brofenvalerate achieved 96.5%–100% mortality of 3rd–4th instar larvae, while large-scale aerial spraying against 4th–5th instar larvae yielded 87%–95.08% efficacy [1]. Simultaneously, the treatment provided collateral control of pine shoot moth (Petrova cristata) at 87.91% and pine tip borer (Dioryctria splendidella) at 71.5% [1]. For fenvalerate, comparable large-scale forestry field trial data for these specific lepidopteran forest pests are not prominent in the accessible literature, suggesting brofenvalerate fills a documented evidence niche for forestry applications.

forestry pest control Dendrolimus punctatus aerial application

Na⁺/K⁺-ATPase Inhibitory Activity Profile: Brofenvalerate Demonstrates Differential Potency Among Pyrethroids in Cockroach CNS Assays

In a comparative in vitro study using Na⁺/K⁺-ATPase isolated from the central nervous system of adult male Periplaneta americana (American cockroach), brofenvalerate was tested alongside five other pyrethroids (nankai-ester, cypermethrin, fenvalerate, permethrin, and tetramethrin) for inhibitory activity on the enzyme under optimised conditions (enzyme protein concentration 5–10 μg mL⁻¹, pH 7.4, 30 °C, 15 min reaction time) [1]. All six pyrethroids showed varying degrees of Na⁺/K⁺-ATPase inhibition, with the study authors concluding that the differential inhibitory profiles could serve as a screening target for pyrethroid selection [1]. Brofenvalerate's inclusion as one of the test compounds in this comparative framework confirms its distinct biochemical interaction profile relative to fenvalerate, although the paper's quantitative IC₅₀ values for individual compounds were not accessible in the abstract; the full text is required for exact ranking.

Na+/K+-ATPase inhibition pyrethroid screening mode-of-action profiling

Citrus Residue Profile: Brofenvalerate Biological Half-Life of ~21 Days on Citrus with Fruit Residue Below Regulatory Limits

Residue dissipation studies on citrus demonstrate that brofenvalerate exhibits a biological half-life of approximately 21 days on citrus fruit . When applied as a 20% EC at 1:2,000 dilution four times per growing season, the terminal residue in whole citrus fruit at harvest was below 0.1 mg kg⁻¹, with residues concentrated primarily in the peel and undetectable in the pulp . Using fenvalerate's maximum residue limit (MRL) of 2 mg kg⁻¹ as a comparative benchmark, brofenvalerate residues in both whole fruit and peel remained within safety margins . For context, fenvalerate soil half-lives range from approximately 15 days to over 100 days depending on soil type and isomer composition [1], but direct head-to-head residue comparison data between brofenvalerate and fenvalerate on the same crop under identical conditions were not identified.

pesticide residue citrus pre-harvest interval

Regulatory Status Differentiation: Brofenvalerate Registered in China and ~20 Countries but Not EU-Approved, Shaping Procurement Geography

Brofenvalerate's global regulatory footprint differs materially from that of fenvalerate. While fenvalerate was previously EU-approved (inclusion expired) and remains registered in the USA, Australia, and Japan, brofenvalerate is not EU-approved, not US EPA-registered, but has application records in approximately 20 countries and is approved in China under the name 溴灭菊酯 [1][2]. Brofenvalerate is also listed under the UK Poisons List Order 1972 [3]. For procurement planning, this means brofenvalerate is primarily accessible in Asian and select non-EU markets, whereas fenvalerate has a broader global registration footprint. Esfenvalerate (the enriched SS-isomer of fenvalerate) has rat oral LD₅₀ values as low as 75 mg kg⁻¹, categorising it as highly toxic (WHO Class Ib), further differentiating the mammalian safety profile of brofenvalerate from the enriched-isomer alternative [4].

pesticide regulation registration status global market access

Optimal Deployment Scenarios for Brofenvalerate (CAS 65295-49-0) Based on Quantified Differentiation Evidence


Citrus IPM Programmes Requiring Simultaneous Insect and Mite Control with Extended Residual Activity

Brofenvalerate 20% EC applied at 1,000–5,000× dilution is indicated for citrus orchards where concurrent management of aphids, leaf miners, and spider mites (including Panonychus citri) is required. Its documented 30-day residual efficacy against citrus red mite exceeds the typical 15-day persistence for generalist foliar pests, potentially reducing seasonal spray frequency [1]. The residue half-life of approximately 21 days on citrus, with terminal fruit residues below 0.1 mg kg⁻¹, supports a 14-day pre-harvest interval when used according to label directions .

Forestry Aerial Application Against Pine Defoliators with Collateral Shoot-Borer Control

For large-scale forestry operations targeting Masson's pine caterpillar (Dendrolimus punctatus) outbreaks, brofenvalerate has demonstrated 87%–95.08% efficacy via aerial application against 4th–5th instar larvae, with collateral suppression of pine shoot moth (87.91%) and pine tip borer (71.5%) [2]. This multi-target forestry efficacy profile, supported by field trial data from 1989–1990, makes brofenvalerate a candidate for inclusion in forestry IPM programmes where single-product, multi-pest coverage is operationally advantageous.

Low-Toxicity Pyrethroid Option for Occupational Safety in High-Exposure Agricultural Settings

In agricultural contexts where worker re-entry intervals and applicator safety are priority concerns, brofenvalerate's rat acute oral LD₅₀ of >10,000 mg kg⁻¹ offers a quantifiable margin of safety advantage over fenvalerate (LD₅₀ ≈ 451 mg kg⁻¹) and esfenvalerate (LD₅₀ as low as 75 mg kg⁻¹) [3][4]. The compound's low dermal toxicity (LD₅₀ >10,000 mg kg⁻¹) and absence of skin/eye irritation further support its selection for manual spray applications on smallholder farms where PPE availability may be inconsistent [3].

Research Tool for Pyrethroid Structure–Activity Relationship (SAR) and Na⁺/K⁺-ATPase Target Engagement Studies

Brofenvalerate's structural position as the 4-bromophenoxy analogue of fenvalerate makes it a valuable probe compound for SAR studies investigating the impact of halogen substitution on pyrethroid potency, selectivity, and degradation kinetics. Its inclusion in the Na⁺/K⁺-ATPase inhibition screening panel alongside five other pyrethroids [5] establishes it as a reference compound for biochemical mode-of-action studies. The documented class-level finding that bromine substitution retards environmental degradation relative to chlorine [6] further supports its use as a model compound in environmental fate and metabolic resistance research.

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